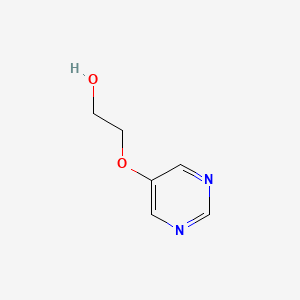

2-(Pyrimidin-5-yloxy)ethanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2-pyrimidin-5-yloxyethanol |

InChI |

InChI=1S/C6H8N2O2/c9-1-2-10-6-3-7-5-8-4-6/h3-5,9H,1-2H2 |

InChI Key |

BZPFLEPDLQWUHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=N1)OCCO |

Origin of Product |

United States |

Comprehensive Spectroscopic and Structural Characterization Methodologies for 2 Pyrimidin 5 Yloxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Pyrimidin-5-yloxy)ethanol would provide crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the electronic environment of the protons.

Pyrimidine (B1678525) Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts of H-2, H-4, and H-6 would be influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the ether oxygen.

Ethanol (B145695) Protons: The methylene (B1212753) protons of the ethanol group (-OCH₂CH₂OH) would exhibit distinct signals. The protons adjacent to the ether oxygen (-OCH₂ -) would be deshielded and are expected to resonate at approximately δ 4.0-4.5 ppm. The protons adjacent to the hydroxyl group (-CH₂ OH) would likely appear around δ 3.5-4.0 ppm.

Hydroxyl Proton: The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Pyrimidine Carbons: The carbon atoms of the pyrimidine ring would resonate in the downfield region, typically between δ 140 and 160 ppm. The carbon atom attached to the ether oxygen (C-5) would be significantly affected.

Ethanol Carbons: The carbon atoms of the ethanol side chain would appear in the upfield region. The carbon atom bonded to the ether oxygen (-OC H₂-) is expected around δ 60-70 ppm, while the carbon bearing the hydroxyl group (-C H₂OH) would be in a similar region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine H-2 | 8.5 - 9.0 | - |

| Pyrimidine H-4/H-6 | 8.0 - 8.5 | - |

| -OCH₂ CH₂OH | 4.0 - 4.5 | 60 - 70 |

| -OCH₂CH₂ OH | 3.5 - 4.0 | 60 - 70 |

| -OH | Variable (broad singlet) | - |

| Pyrimidine C-2 | - | 155 - 160 |

| Pyrimidine C-4/C-6 | - | 150 - 155 |

| Pyrimidine C-5 | - | 140 - 145 |

Two-dimensional NMR experiments are indispensable for the definitive assignment of proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, typically over two to three bonds. For this compound, this would show correlations between the adjacent methylene protons of the ethanol chain (-OCH₂ -CH₂ OH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the pyrimidine ring and the ethanol side chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, it would show a correlation between the methylene protons adjacent to the ether oxygen (-OCH₂ -) and the C-5 of the pyrimidine ring, confirming the ether linkage.

For a crystalline sample of this compound, solid-state NMR (ssNMR) could provide valuable information about the molecular packing, polymorphism, and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopic Approaches: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent parts.

Pyrimidine Ring Vibrations: The pyrimidine ring would exhibit a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring would appear above 3000 cm⁻¹.

Ether Linkage: The C-O-C stretching vibrations of the ether linkage would produce a strong, characteristic band in the IR spectrum, typically in the range of 1250-1050 cm⁻¹.

Ethanol Group Vibrations: The hydroxyl group would show a strong, broad O-H stretching band in the IR spectrum around 3500-3200 cm⁻¹ due to hydrogen bonding. The C-O stretching of the alcohol would appear in the 1200-1000 cm⁻¹ region. The C-H stretching vibrations of the methylene groups would be observed in the 3000-2850 cm⁻¹ range.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| Pyrimidine Ring | C=N, C=C stretch | 1600 - 1400 | Medium to Strong | Medium to Strong |

| Aromatic C-H stretch | > 3000 | Medium | Strong | |

| Ether Linkage | C-O-C stretch | 1250 - 1050 | Strong | Weak |

| Hydroxyl Group | O-H stretch (H-bonded) | 3500 - 3200 | Strong, Broad | Weak |

| C-O stretch | 1200 - 1000 | Strong | Weak | |

| Methylene Groups | C-H stretch | 3000 - 2850 | Medium | Medium |

Detailed analysis of the vibrational spectra, often aided by computational modeling (e.g., Density Functional Theory calculations), can provide insights into the preferred conformation of the flexible ethanol side chain relative to the pyrimidine ring. Variations in the positions and intensities of certain bands in the fingerprint region (below 1500 cm⁻¹) could be correlated with different rotational isomers (rotamers) around the C-O and C-C bonds of the side chain.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.govmdpi.commdpi.com For this compound (C₆H₈N₂O₂), the exact mass can be calculated and compared with the experimentally measured mass to confirm its molecular formula with a high degree of confidence. Techniques like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry offer the necessary resolving power and mass accuracy for such determinations. mdpi.com The high mass accuracy, typically in the parts-per-million (ppm) range, allows for the unambiguous assignment of the elemental formula, distinguishing it from other potential isobaric compounds. nih.govmdpi.com

Electron impact (EI) ionization is a common technique in mass spectrometry that subjects the molecule to high-energy electrons, causing it to ionize and fragment in a reproducible manner. sapub.orglibretexts.org The analysis of these fragment ions provides valuable information about the molecule's structure. The fragmentation of pyrimidine derivatives often involves characteristic cleavages of the pyrimidine ring and its substituents. sapub.orgiosrjournals.orgresearchgate.net

For this compound, the molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the ethanol group is a common fragmentation pattern for alcohols. libretexts.orglibretexts.org This would result in the loss of a CH₂OH radical, leading to a significant fragment ion.

Ether Bond Cleavage: The C-O bond of the ether linkage can cleave, leading to fragments corresponding to the pyrimidine ring with an oxygen radical and the ethanol cation, or vice versa.

Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN or N₂. iosrjournals.orgresearchgate.net

By interpreting the m/z values of the observed fragment ions, the connectivity of the atoms in this compound can be confirmed.

Below is a hypothetical data table of expected mass fragments for this compound based on common fragmentation patterns of similar structures.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 140 | [C₆H₈N₂O₂]⁺ | Molecular Ion |

| 109 | [C₅H₅N₂O]⁺ | Loss of CH₂OH (Alpha-cleavage) |

| 95 | [C₄H₃N₂O]⁺ | Cleavage of the ether bond |

| 80 | [C₄H₄N₂]⁺ | Pyrimidine ring fragment |

| 45 | [C₂H₅O]⁺ | Ethanol cation from ether cleavage |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the pyrimidine ring, which acts as the primary chromophore. Pyrimidine and its derivatives typically exhibit strong absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions. The ether linkage and the hydroxyl group of the ethanol substituent can act as auxochromes, potentially causing a shift in the absorption maxima (λmax) and an increase in the molar absorptivity (ε) compared to unsubstituted pyrimidine.

Solvatochromism refers to the change in the position, intensity, and shape of the absorption and emission bands of a compound in response to a change in the polarity of the solvent. mdpi.com Such studies can provide valuable information about the nature of the electronic transitions and the solute-solvent interactions. For this compound, changing the solvent from non-polar to polar is expected to affect the energies of the ground and excited states differently, leading to shifts in the absorption maxima. For instance, a blue shift (hypsochromic shift) in the n → π* transition and a red shift (bathochromic shift) in the π → π* transition are often observed with increasing solvent polarity.

A hypothetical data table showing expected UV-Vis absorption maxima in different solvents is presented below.

| Solvent | Dielectric Constant (ε) | Expected λmax (nm) for π → π transition | Expected λmax (nm) for n → π transition |

| Hexane | 1.88 | ~260 | ~280 |

| Dichloromethane | 8.93 | ~265 | ~275 |

| Ethanol | 24.55 | ~270 | ~270 |

| Water | 80.1 | ~275 | Not clearly observed |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The spatial arrangement of the ethanol side chain relative to the pyrimidine ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring.

As of the current literature survey, no publically available single-crystal X-ray diffraction data for this compound has been found. The ability to obtain such data is contingent upon the successful growth of high-quality single crystals of the compound.

Single Crystal X-ray Diffraction for Atomic Coordinates and Bond Parameters

Following extensive searches of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound was found. This includes atomic coordinates, bond lengths, bond angles, and torsion angles.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the exact positions of the atoms can be determined.

This technique is fundamental for the unambiguous determination of a molecule's structure, including the confirmation of its chemical identity, stereochemistry, and conformational preferences in the solid state. The data obtained from single-crystal X-ray diffraction are crucial for understanding the intermolecular interactions that govern the packing of molecules in the crystal lattice.

While the search did not yield specific data for this compound, the general principles of the technique would apply. A hypothetical data table for crystallographic information is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Chemical formula | C6H8N2O2 |

| Formula weight | 140.14 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1032.1 |

| Z | 4 |

Powder X-ray Diffraction for Polymorphism and Phase Analysis

Similar to the single-crystal data, no specific powder X-ray diffraction (PXRD) patterns or studies on the polymorphism and phase analysis of this compound were found in the searched scientific literature.

Powder X-ray diffraction is an analytical technique used to characterize the crystalline nature of a bulk sample. Unlike single-crystal XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is particularly valuable for:

Phase Identification: Identifying the crystalline form of a substance by comparing its diffraction pattern to a database of known patterns.

Polymorphism Screening: Detecting the existence of different crystalline forms (polymorphs) of the same compound. Polymorphs can have different physical properties, such as solubility and stability.

Phase Purity Analysis: Determining the presence of any crystalline impurities in a sample.

Crystallinity Assessment: Evaluating the degree of crystallinity in a sample.

In the context of this compound, PXRD would be instrumental in identifying if the compound can exist in multiple crystalline forms and in ensuring the phase purity of a synthesized batch. The analysis would involve exposing a powdered sample to X-rays and recording the intensity of the scattered X-rays as a function of the scattering angle (2θ). Different polymorphs would produce distinct diffraction patterns.

Without experimental data, a detailed analysis of the polymorphism and phase behavior of this compound cannot be provided.

Computational and Theoretical Investigations of 2 Pyrimidin 5 Yloxy Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule. By solving the Schrödinger equation, or approximations of it, these methods provide detailed information about molecular geometry, energy, and electronic properties. For 2-(Pyrimidin-5-yloxy)ethanol, both Density Functional Theory (DFT) and ab initio methods are employed to achieve a comprehensive theoretical understanding.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as the optimized molecular geometry. These calculations involve exploring the potential energy surface of the molecule to find the minimum energy conformation.

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. For instance, the calculations would provide the specific distances between the carbon and nitrogen atoms in the pyrimidine (B1678525) ring, the C-O-C bond angle of the ether linkage, and the rotational orientation of the ethanol (B145695) side chain relative to the aromatic ring. This structural information is crucial for understanding how the molecule might interact with its environment. The stability of the molecule is also assessed by calculating its total electronic energy at the optimized geometry.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical Data)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | O-C (ethanol) | 1.43 Å |

| Bond Angle | C-O-C | 118.5° |

Ab Initio Calculations for High-Accuracy Electronic Properties

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of accuracy for certain electronic properties, albeit at a greater computational expense. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be applied to this compound.

These high-accuracy calculations are particularly valuable for determining properties like ionization potential and electron affinity, which are fundamental to the molecule's chemical behavior. By providing a more precise description of the electron correlation, ab initio methods can refine the understanding of the electronic structure obtained from DFT calculations, offering a benchmark for the reliability of the DFT results.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity and physical properties. A detailed analysis of the electronic structure of this compound provides insights into its chemical nature.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is typically localized on the electron-rich pyrimidine ring and the oxygen atom of the ether linkage, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is often distributed across the pyrimidine ring, highlighting the areas susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound (Theoretical Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.23 |

Note: The data in this table is illustrative and based on typical values from DFT calculations for similar structures.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas signify electron-rich regions with a negative electrostatic potential, making them attractive to electrophiles. Blue areas denote electron-deficient regions with a positive electrostatic potential, which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In the MEP map of this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group would appear as regions of high negative potential (red). The hydrogen atoms, particularly the one on the hydroxyl group, would be characterized by a positive potential (blue). This mapping provides a clear and intuitive guide to the reactive sites of the molecule.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

To quantify the distribution of charge within this compound, Natural Bond Orbital (NBO) analysis is performed. This method calculates the charge on each atom, providing a more detailed picture than the qualitative MEP map. NBO analysis reveals the extent of electron delocalization and the nature of the bonding interactions within the molecule.

Table 3: NBO Charges on Selected Atoms of this compound (Theoretical Data)

| Atom | NBO Charge (e) |

|---|---|

| O (ether) | -0.55 |

| N1 (pyrimidine) | -0.62 |

| N3 (pyrimidine) | -0.65 |

| O (hydroxyl) | -0.75 |

Note: The data in this table is illustrative and based on typical values from NBO analysis for similar structures.

Conformational Analysis and Potential Energy Surfaces

Computational chemistry provides powerful tools to investigate the three-dimensional structures and relative stabilities of molecules. For this compound, conformational analysis is crucial for understanding its flexibility, which is primarily dictated by the rotation around several single bonds. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (local minima) and the energy barriers that separate them (saddle points).

Rotational Barriers and Conformational Isomerism

The flexibility of the this compound molecule originates from the rotation around three key single bonds: the C(ring)-O bond, the O-CH₂ bond, and the CH₂-CH₂ bond of the ethanol side chain. The interplay of steric hindrance and electronic effects, such as hyperconjugation, governs the stability of the resulting conformational isomers.

Computational studies, typically employing methods like Density Functional Theory (DFT), can map the potential energy surface by systematically rotating these bonds and calculating the energy at each step. The energy difference between the most stable (lowest energy) and least stable (highest energy) points during a bond rotation defines the rotational barrier.

For the ethoxy side chain, rotation around the O-CH₂ and CH₂-CH₂ bonds leads to different spatial arrangements of the hydroxyl group relative to the pyrimidine ring. Similar to studies on ethanol and its derivatives, gauche and anti (or trans) conformers are expected. researchgate.net The relative energies of these conformers determine their population at a given temperature. The barrier to methyl internal rotation in related heterocyclic compounds has been determined to be in the range of 150-250 cm⁻¹, influenced by the electronic properties of substituents on the ring. mdpi.com For N-(5-Substituted-pyrimidin-2-yl)anilines, it has been shown that the rotational barriers around N-Ar bonds increase with the electron-withdrawing ability of the substituent on the pyrimidine ring, a principle that can influence the rotation around the C(ring)-O bond in this compound. csic.es

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cring-O-C-C) | Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| I (Global Minimum) | ~180° | ~60° | 0.00 | Anti arrangement of the ethoxy group relative to the ring, with a gauche relationship between the oxygen atoms, potentially stabilized by an intramolecular hydrogen bond. |

| II | ~180° | ~180° | 0.85 | Fully extended anti-anti conformation. |

| III | ~60° | ~60° | 1.50 | Gauche-gauche conformation, leading to increased steric interaction. |

| IV | ~0° | ~60° | 4.20 | Eclipsed (syn) arrangement of the ethoxy group relative to the ring, representing a rotational barrier transition state. |

Note: Data are hypothetical and illustrative of typical computational findings.

Intermolecular Interactions and Hydrogen Bonding Networks

The this compound molecule possesses key functional groups capable of forming significant intermolecular interactions, particularly hydrogen bonds. The hydroxyl (-OH) group of the ethanol moiety can act as both a hydrogen bond donor and an acceptor. Additionally, the two nitrogen atoms in the pyrimidine ring are potent hydrogen bond acceptors.

Theoretical studies can model these interactions by calculating the geometry and binding energies of dimers or larger clusters of the molecule, often including solvent molecules like water or ethanol. rsc.org These calculations help elucidate the preferred hydrogen bonding patterns and their strengths. In studies of LUSH protein binding with ethanol, the hydroxyl group was found to form hydrogen bonds with polar residues, acting preferentially as a donor to a threonine residue. nih.gov Similarly, in ethanol-water dimers, the most stable conformer involves a water-donor/ethanol-acceptor structure, stabilized by both strong O–H⋯O and weak C–H⋯O hydrogen bonds. rsc.org

In a condensed phase or in solution, this compound can form complex hydrogen-bonding networks. These networks can involve self-association, where molecules bond with each other, or interactions with solvent molecules. The formation of these networks significantly influences the physical properties of the substance, such as its boiling point and solubility. Computational models can predict the geometry and energy of these interactions. researchgate.net

Table 2: Predicted Hydrogen Bond Parameters in a this compound Dimer

| Donor | Acceptor | Type of Interaction | Calculated Distance (H···A, Å) | Calculated Energy (kcal/mol) |

|---|---|---|---|---|

| -OH (Molecule 1) | Nring (Molecule 2) | Intermolecular O-H···N | 1.85 | -5.8 |

| -OH (Molecule 1) | -OH (Molecule 2) | Intermolecular O-H···O | 1.92 | -4.5 |

| Cring-H (Molecule 1) | Oether (Molecule 2) | Intermolecular C-H···O | 2.45 | -1.2 |

| -OH (Molecule 1) | Oether (Molecule 1) | Intramolecular O-H···O | 2.10 | -2.1 |

Note: Data are hypothetical and illustrative of typical computational findings.

Simulation of Spectroscopic Properties

Computational quantum chemistry allows for the a priori prediction of various spectroscopic properties. These simulations are invaluable for interpreting experimental spectra, assigning signals to specific molecular features, and understanding how structure and environment influence spectroscopic output.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, particularly using DFT with methods like Gauge-Including Atomic Orbital (GIAO), can accurately predict the ¹H and ¹³C chemical shifts and spin-spin coupling constants. nih.gov The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects, which can be modeled implicitly (e.g., using the Polarizable Continuum Model) or explicitly. nih.govmodgraph.co.uk

For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the pyrimidine ring and the ethoxy side chain. The chemical shifts of the pyrimidine protons (H2, H4, H6) are influenced by the electron-withdrawing nitrogen atoms and the electron-donating effect of the ether oxygen. The protons on the ethoxy chain (-OCH₂- and -CH₂OH) would show shifts typical for such environments, with their precise values being sensitive to the molecule's conformation and hydrogen bonding state. researchgate.net

Table 3: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 158.5 |

| H2 | 9.10 | - |

| C4 | - | 159.2 |

| H4 | 8.75 | - |

| C5 | - | 145.8 |

| C6 | - | 159.2 |

| H6 | 8.75 | - |

| O-CH₂ | 4.25 (t) | 68.9 |

| CH₂-OH | 3.80 (t) | 60.1 |

| OH | 2.50 (br s) | - |

Note: Data are hypothetical, referenced to TMS, and illustrative of typical computational findings in a non-polar solvent. Multiplicities (t = triplet, br s = broad singlet) are based on expected coupling.

Calculation of Vibrational Frequencies and IR/Raman Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry can predict these spectra by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). nih.gov This analysis yields the frequencies of the fundamental vibrational modes. IR intensities are calculated from the changes in the molecular dipole moment during a vibration, while Raman intensities are derived from changes in polarizability. faccts.deyoutube.com

For this compound, the simulated IR spectrum would be expected to show characteristic bands for the O-H stretch (typically broad due to hydrogen bonding), C-H stretches of the aromatic ring and the alkyl chain, C=N and C=C stretching modes of the pyrimidine ring, and C-O stretching of the ether and alcohol groups. sapub.org The calculated frequencies are often systematically scaled to better match experimental data. chemrxiv.org

Table 4: Hypothetical Calculated Vibrational Frequencies and Intensities

| Frequency (cm⁻¹) | Mode Description | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| 3450 | O-H stretch | High | Low |

| 3105 | Pyrimidine C-H stretch | Medium | High |

| 2960 | Alkyl C-H asymmetric stretch | High | Medium |

| 2885 | Alkyl C-H symmetric stretch | Medium | Medium |

| 1580 | Pyrimidine ring stretch (C=N, C=C) | High | High |

| 1470 | CH₂ scissoring | Medium | Low |

| 1240 | Aryl-O asymmetric stretch | Very High | Low |

| 1050 | C-O alcohol stretch | High | Low |

Note: Data are hypothetical and illustrative of typical computational findings. Intensities are qualitative.

Simulation of UV-Vis Spectra and Electronic Excitation Energies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for simulating UV-Vis spectra. winona.eduspectroscopyonline.com The calculation provides the vertical excitation energies from the ground state to various excited states, the corresponding wavelengths (λ), and the oscillator strengths (f), which are proportional to the intensity of the absorption band. gaussian.com

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the pyrimidine ring. These would primarily be π→π* and n→π* transitions. The π→π* transitions are typically high-intensity (large oscillator strength) and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are lower in intensity and may occur at longer wavelengths. The specific absorption maxima (λ_max) are sensitive to solvent polarity. wiley.com

Table 5: Hypothetical Predicted Electronic Transitions for this compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 4.65 | 267 | 0.150 | HOMO → LUMO | π→π |

| 5.10 | 243 | 0.008 | n(N) → π | n→π |

| 5.95 | 208 | 0.450 | HOMO-1 → LUMO | π→π |

| 6.32 | 196 | 0.002 | n(O) → π | n→π |

Note: Data are hypothetical and illustrative of typical TD-DFT calculations in a non-polar solvent. HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital.

Synthetic Utility of 2 Pyrimidin 5 Yloxy Ethanol As an Organic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of both a pyrimidine (B1678525) core and a hydroxyl group in 2-(pyrimidin-5-yloxy)ethanol offers multiple reaction sites for the construction of fused and polycyclic heterocyclic systems. The pyrimidine ring can participate in cyclization reactions, while the ethanol (B145695) side chain can be modified or incorporated into a larger ring structure.

Integration into Fused Pyrimidine Architectures (e.g., Triazolopyrimidines)

Fused pyrimidine systems, such as triazolopyrimidines, are of significant interest due to their diverse biological activities. nih.govkjpupi.idresearchgate.netdntb.gov.uaresearchgate.net The synthesis of these structures often involves the annulation of a triazole ring onto a pyrimidine core. nih.govresearchgate.net In principle, this compound could serve as a starting material for such transformations. The pyrimidine moiety can be chemically activated, for instance, through the introduction of amino or halo groups, to facilitate cyclization with reagents that provide the necessary atoms for the triazole ring formation. kjpupi.idresearchgate.net

While general methods for triazolopyrimidine synthesis are well-established, specific examples detailing the direct use of this compound as a precursor are not extensively documented in the reviewed literature. However, the structural motif is present in more complex molecules that have been investigated for their biological properties.

Role in Constructing Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds with diverse applications, including in materials science and medicinal chemistry. nih.gov The synthesis of these complex structures often relies on the strategic assembly of smaller aromatic and heteroaromatic building blocks. The pyrimidine ring of this compound can, in theory, be incorporated into larger polycyclic systems through various C-C and C-N bond-forming reactions.

For instance, the pyrimidine ring could undergo reactions such as palladium-catalyzed cross-coupling or condensation reactions with suitable partners to build up the polycyclic framework. The ethanol side chain could be further functionalized to participate in intramolecular cyclization reactions, leading to the formation of an additional ring. However, specific literature detailing the direct application of this compound in the synthesis of PANHs is limited.

Applications in Cascade Reactions and Multicomponent Reactions

Cascade and multicomponent reactions are powerful tools in organic synthesis for the efficient construction of complex molecules from simple starting materials in a single operation. rsc.orgnih.govnih.govmdpi.commdpi.com These reactions are characterized by their high atom and step economy.

One-Pot Synthetic Strategies Employing this compound

One-pot syntheses are highly desirable as they reduce the need for purification of intermediates, saving time and resources. rsc.orgrsc.orgoaepublish.com The bifunctional nature of this compound makes it a candidate for one-pot reactions where both the pyrimidine ring and the hydroxyl group react sequentially with different reagents. For example, the hydroxyl group could be transformed into a leaving group, followed by nucleophilic substitution, and subsequently, the pyrimidine ring could undergo a cyclization reaction, all in a single pot. While many one-pot procedures exist for the synthesis of heterocyclic compounds, rsc.orgrsc.orgoaepublish.com specific examples that explicitly utilize this compound as the primary substrate are not prominently featured in the available scientific literature.

Tandem Reactions for Molecular Complexity Generation

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular transformations, where the product of the first reaction is the substrate for the next. mdpi.com This approach allows for a rapid increase in molecular complexity. nih.gov The structure of this compound could be leveraged in tandem reactions. For instance, the ethanol side chain could be oxidized to an aldehyde, which could then participate in an intramolecular condensation with an activated position on the pyrimidine ring, leading to a bicyclic product. While the concept is plausible, specific documented instances of such tandem reactions starting from this compound are not readily found in the reviewed literature.

Derivatization Strategies for Functional Chemical Scaffolds

The functional groups present in this compound provide opportunities for derivatization to create a library of compounds with diverse properties, which could be useful in drug discovery and materials science. nih.gov

The primary alcohol of the ethanol side chain is a versatile functional group that can be readily oxidized to an aldehyde or a carboxylic acid, or converted into esters, ethers, and amines through various standard organic transformations. These modifications would allow for the introduction of a wide range of functional groups and the tuning of the molecule's physicochemical properties.

Functional Group Interconversions on the Ethanol Moiety

The ethanol side chain of this compound offers a versatile handle for a variety of functional group interconversions, allowing for the introduction of diverse chemical entities. The primary alcohol can be transformed into a range of other functional groups, thereby expanding the synthetic utility of this building block.

A key transformation of the hydroxyl group is its conversion into a good leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com The resulting sulfonate esters are excellent substrates for nucleophilic substitution reactions, enabling the introduction of various nucleophiles. For instance, the tosylate derivative can be displaced by halides, cyanide, azide, and other nucleophiles to yield a variety of substituted pyrimidine derivatives. masterorganicchemistry.comnih.gov Spontaneous conversion of similar 2-(piperazin-1-yl)ethanols O-tosylates into chlorides during the tosylation procedure has been observed, suggesting a potential direct route to the chloro-derivative under specific conditions. nih.gov

The primary alcohol can also undergo oxidation to afford the corresponding aldehyde or carboxylic acid. orientjchem.org Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would be expected to yield 2-(pyrimidin-5-yloxy)acetaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would likely lead to the formation of 2-(pyrimidin-5-yloxy)acetic acid. These oxidized derivatives open up further synthetic possibilities, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.

The following table summarizes potential functional group interconversions of the ethanol moiety:

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | TsCl, pyridine | 2-(Pyrimidin-5-yloxy)ethyl tosylate | Tosylation |

| This compound | SOCl₂, pyridine | 2-Chloro-5-(2-chloroethoxy)pyrimidine | Chlorination |

| 2-(Pyrimidin-5-yloxy)ethyl tosylate | NaBr, acetone | 5-(2-Bromoethoxy)pyrimidine | Nucleophilic Substitution |

| 2-(Pyrimidin-5-yloxy)ethyl tosylate | NaCN, DMSO | 3-(Pyrimidin-5-yloxy)propanenitrile | Nucleophilic Substitution |

| This compound | PCC, CH₂Cl₂ | 2-(Pyrimidin-5-yloxy)acetaldehyde | Oxidation |

| This compound | KMnO₄, H₂O | 2-(Pyrimidin-5-yloxy)acetic acid | Oxidation |

Late-Stage Functionalization of the Pyrimidine Ring

Late-stage functionalization of the pyrimidine ring in this compound would allow for the diversification of this building block at a later stage of a synthetic sequence, which is a highly desirable strategy in medicinal chemistry and materials science. The pyrimidine ring is electron-deficient and its reactivity towards C-H functionalization can be influenced by the directing effect of the ether linkage.

Direct C-H functionalization of pyrimidines is an emerging area of research. researchgate.net Transition-metal-catalyzed C-H activation has been successfully applied to various pyrimidine derivatives. researchgate.net For this compound, a directing group-assisted approach could potentially enable regioselective functionalization of the pyrimidine ring. The oxygen of the ether could act as a directing group to guide a transition metal catalyst to the C4 or C6 position of the pyrimidine ring. acs.org This would allow for the introduction of aryl, alkyl, or other functional groups via cross-coupling reactions.

Alternatively, the pyrimidine ring can be first halogenated to provide a handle for subsequent cross-coupling reactions. nih.gov Regioselective halogenation of pyrimidine derivatives can be achieved using various reagents. Once halogenated, for instance at the C2, C4, or C6 positions, the resulting halo-pyrimidine can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions. rsc.orgnih.govmdpi.com This would enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups.

The following table outlines plausible late-stage functionalization strategies for the pyrimidine ring of a derivative of this compound:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 5-(2-Bromoethoxy)pyrimidine | Arylboronic acid, Pd catalyst, base | 5-(2-(Aryl)ethoxy)pyrimidine | Suzuki-Miyaura Coupling |

| 5-(2-Bromoethoxy)pyrimidine | Terminal alkyne, Pd/Cu catalyst, base | 5-(2-(Alkynyl)ethoxy)pyrimidine | Sonogashira Coupling |

| 5-(2-Bromoethoxy)pyrimidine | Amine, Pd catalyst, base | 5-(2-(Amino)ethoxy)pyrimidine | Buchwald-Hartwig Amination |

| This compound | Pd(OAc)₂, directing group, Ar-X | 2-(Arylpyrimidin-5-yloxy)ethanol | C-H Arylation |

Synthesis of Macromolecular Precursors and Monomers

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a modifiable pyrimidine ring, makes it an attractive candidate for the synthesis of macromolecular precursors and monomers.

The primary alcohol function can be readily converted into a polymerizable group. For instance, reaction with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylate (B77674) or methacrylate (B99206) monomer. These monomers could then be subjected to free-radical polymerization to produce polymers with pendant pyrimidine moieties. The properties of these polymers could be tuned by copolymerization with other vinyl monomers.

Another approach to polymer synthesis is through ring-opening polymerization (ROP). researchgate.netrsc.org The hydroxyl group of this compound can act as an initiator for the ROP of cyclic esters, such as lactide or caprolactone. This would result in the formation of biodegradable polyesters with a pyrimidine-containing end group. Such polymers could have applications in drug delivery or biomedical materials. The "immortal" nature of some ROP systems allows for the synthesis of well-defined block copolymers. iaamonline.orgmdpi.com

Furthermore, the pyrimidine ring itself can be part of a polymer backbone. For example, after suitable functionalization of the pyrimidine ring with two reactive groups (e.g., dihalides or diboronic acids), polycondensation reactions could be employed to generate pyrimidine-containing polymers.

The following table presents potential routes to macromolecular precursors and monomers from this compound:

| Monomer/Precursor | Synthetic Route | Polymerization Method | Potential Polymer Type |

| 2-(Pyrimidin-5-yloxy)ethyl acrylate | Reaction of this compound with acryloyl chloride | Free-radical polymerization | Polyacrylate with pendant pyrimidine groups |

| Polylactide with pyrimidine end-group | Ring-opening polymerization of lactide initiated by this compound | Ring-opening polymerization | Biodegradable polyester |

| Pyrimidine-containing polyester | Polycondensation of a dicarboxylic acid derivative of the pyrimidine with a diol | Polycondensation | Aromatic-aliphatic polyester |

Potential Applications in Supramolecular Chemistry and Materials Science

Design of Host-Guest Systems Utilizing Pyrimidine (B1678525) Recognition Motifs

Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. wikipedia.org The pyrimidine core of 2-(Pyrimidin-5-yloxy)ethanol is a well-established recognition motif, capable of specific interactions that are crucial for the design of selective host-guest systems. nih.govusc.gal

The primary forces driving the formation of supramolecular structures are non-covalent interactions. wikipedia.org The structure of this compound features several key groups capable of engaging in these interactions:

Hydrogen Bonding: The two nitrogen atoms in the pyrimidine ring are electron-deficient and act as hydrogen bond acceptors. wikipedia.org Concurrently, the terminal hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. This dual functionality allows the molecule to form predictable and directional hydrogen bonds, a fundamental tool in molecular recognition and crystal engineering. researchgate.net For instance, the hydroxyl group can interact with the pyrimidine nitrogen of an adjacent molecule or with other complementary molecules (co-formers).

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with other aromatic systems. These interactions, while weaker than hydrogen bonds, are critical for the stabilization of larger assemblies and play a significant role in the packing of molecules in the solid state.

The interplay of these interactions is fundamental to the construction of ordered supramolecular architectures. researchgate.net

Table 1: Potential Non-Covalent Interactions involving this compound

| Interacting Group on Molecule | Type of Interaction | Potential Partner Group |

| Pyrimidine Ring Nitrogen Atoms | Hydrogen Bond Acceptor | -OH, -NH, -COOH groups |

| Terminal Hydroxyl (-OH) Group | Hydrogen Bond Donor/Acceptor | Carbonyls, Amines, Carboxylates, Pyrimidine N |

| Pyrimidine Ring π-system | π-π Stacking | Other aromatic rings (e.g., phenyl, pyridine) |

| C-H bonds on Pyrimidine Ring | Weak C-H···O/N Hydrogen Bonds | Oxygen or Nitrogen atoms |

Molecular Recognition Phenomena

Molecular recognition is the specific binding between a host and a guest molecule. wikipedia.org The defined geometry and distribution of hydrogen bond donors and acceptors on this compound make it a candidate for selective molecular recognition events. By incorporating this molecule into a larger macrocyclic host or a polymeric framework, cavities or binding sites can be engineered that are complementary in size, shape, and chemical functionality to a specific guest molecule. The pyrimidine unit is a known pharmacophore, and its derivatives have been studied for their ability to bind to various biological and synthetic receptors. nih.govnih.gov This inherent recognition capability could be harnessed to create synthetic sensors or sequestration agents.

Role in Self-Assembly Processes and Ordered Structures

Molecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates through non-covalent interactions. nih.gov Pyrimidine-containing molecules are known to exhibit remarkable self-assembling properties. nih.govacs.org The combination of directional hydrogen bonding and π-π stacking interactions in this compound provides a basis for its potential use in forming ordered structures.

The ability to program molecular interactions allows for the bottom-up construction of complex nanoscale architectures. The defined interaction sites on this compound could direct its assembly into predictable one-dimensional (1D) chains, two-dimensional (2D) sheets, or more complex three-dimensional (3D) networks. Studies on other pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, have shown their capacity to form intricate, flower-shaped superstructures through a hierarchy of non-covalent interactions. researchgate.netnih.gov It is plausible that this compound, under appropriate conditions (e.g., choice of solvent, temperature), could similarly form well-defined nanoscale objects like tapes, fibers, or vesicles.

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling intermolecular interactions. researchgate.net Co-crystallization is a powerful technique within this field, where a target molecule is crystallized with a second molecule (a co-former) to create a new crystalline phase with modified properties.

The functional groups on this compound make it an excellent candidate for co-crystallization studies.

The pyrimidine nitrogen atoms can form robust and predictable hydrogen-bonded patterns, known as supramolecular synthons, with carboxylic acids or other hydrogen bond donors.

The hydroxyl group can interact with a wide variety of co-formers, including amides, pyridines, and other functional groups.

By selecting co-formers with complementary functional groups, it is possible to guide the assembly of this compound into specific crystalline architectures, thereby tuning properties like solubility, stability, and melting point. Research on other aminopyrimidine derivatives has demonstrated the successful formation of co-crystals and salts with varied supramolecular motifs, such as rings and ribbons, based on predictable hydrogen bonding patterns. researchgate.net

Table 2: Illustrative Supramolecular Synthons for Crystal Engineering with this compound

| Functional Group on Molecule | Co-former Functional Group | Resulting Supramolecular Synthon |

| Pyrimidine N-acceptor | Carboxylic Acid -OH | Acid-Pyrimidine Heterosynthon |

| Hydroxyl -OH group | Pyridine N-acceptor | Alcohol-Pyridine Heterosynthon |

| Hydroxyl -OH group | Carboxylic Acid C=O | Alcohol-Carboxylic Acid Heterosynthon |

| Hydroxyl -OH group | Hydroxyl -OH group | Alcohol-Alcohol Homosynthon |

Integration into Functional Organic Materials (Non-Biological)

Functional organic materials are designed to possess specific optical, electronic, magnetic, or mechanical properties. unizar-csic.esdumelelab.com The integration of well-defined molecular building blocks like this compound into larger systems is a key strategy for creating these materials.

The pyrimidine core is electron-deficient and has been incorporated into various materials for electronics and photonics. mdpi.com The ability of this compound to participate in directed self-assembly could be exploited to create ordered thin films or liquid crystalline phases. unizar-csic.es Such ordered materials are essential for applications requiring anisotropic properties, such as polarized light emission or charge transport.

Furthermore, by chemically modifying the terminal hydroxyl group, this compound can be covalently incorporated as a side chain in polymers. This would introduce the pyrimidine recognition motif into a macromolecular architecture, potentially leading to the development of self-healing polymers (where hydrogen bonds provide reversible cross-links) or stimuli-responsive materials that change their properties in response to specific chemical guests. The use of pyrimidine scaffolds as building blocks for functional materials is an active area of research. rsc.org

Precursors for Polymeric Materials with Specific Chemical Properties

The terminal hydroxyl group of this compound allows it to function as a monomer in the synthesis of various polymers through condensation reactions. Its incorporation into a polymer backbone is anticipated to impart the distinct chemical and physical properties of the pyrimidine moiety to the resulting material.

For instance, this compound can be used as a diol-equivalent monomer or a chain modifier in the production of polyesters, polyurethanes, and polyethers. The presence of the aromatic, nitrogen-containing pyrimidine ring within the polymer structure could lead to materials with enhanced thermal stability, increased rigidity, and specific intermolecular interactions. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially influencing polymer chain packing, crystallinity, and affinity for specific molecules or surfaces.

The synthesis could proceed via standard polymerization techniques, such as reacting this compound with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The properties of these hypothetical polymers would be influenced by the pyrimidine unit.

| Property | Anticipated Influence of Pyrimidine Moiety | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increased | The rigid aromatic pyrimidine ring restricts polymer chain mobility. |

| Thermal Stability | Enhanced | Aromatic heterocycles generally exhibit higher decomposition temperatures compared to aliphatic chains. |

| Mechanical Strength | Increased | Potential for π-π stacking and hydrogen bonding between pyrimidine rings on adjacent chains can increase intermolecular forces. |

| Solvent Affinity | Modified | The polar nature of the pyrimidine ring could increase affinity for polar solvents and other polymers capable of hydrogen bonding. |

Components in Optoelectronic or Responsive Materials

The electronic nature of the pyrimidine ring is central to its potential use in optoelectronic and responsive materials. Pyrimidine is known to be a π-deficient system, meaning its aromatic ring has a lower electron density compared to benzene. This characteristic makes it an effective electron-acceptor unit in molecular design. researchgate.net

In the context of optoelectronics, this compound could serve as a fundamental building block for creating "push-pull" chromophores. researchgate.net In such a system, the electron-deficient pyrimidine ring (the "pull" component) would be chemically linked to an electron-donating group (the "push" component). This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is the basis for many functional dyes, fluorescent probes, and materials for non-linear optics. researchgate.netresearchgate.net The hydroxyl group provides a convenient point of attachment for coupling the molecule to other parts of a larger optoelectronic system.

Furthermore, the nitrogen atoms in the pyrimidine ring offer sites for creating responsive materials. These nitrogen atoms can be protonated in acidic conditions or can coordinate with metal ions. Such interactions would significantly alter the electronic structure of the pyrimidine ring, leading to observable changes in the material's properties, such as its color (chromism) or fluorescence. This functionality could be harnessed to develop chemical sensors for pH or specific metal ions.

| Property/Application | Role of the Pyrimidine Core | Enabling Feature |

|---|---|---|

| Fluorescent Materials | Electron-acceptor in push-pull systems | π-deficient aromatic ring facilitates intramolecular charge transfer (ICT). researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting or host material component | The electron-deficient nature can aid in the transport of electrons. researchgate.netnih.gov |

| Chemosensors | Responsive unit | Lewis basic nitrogen atoms can interact with analytes (e.g., protons, metal ions), causing a detectable optical response. |

| Non-linear Optics | Component of chromophores | As part of a larger conjugated system, it can contribute to a high molecular hyperpolarizability. |

Catalytic Applications and Ligand Design Principles for 2 Pyrimidin 5 Yloxy Ethanol Derivatives

Role as a Ligand in Transition Metal-Catalyzed Reactions

The pyrimidine (B1678525) core of 2-(pyrimidin-5-yloxy)ethanol provides a versatile scaffold for the development of ligands for transition metal catalysis. The nitrogen atoms of the pyrimidine ring can act as effective coordination sites for a variety of transition metals, influencing the electronic properties and steric environment of the metal center.

Design of Chiral and Achiral Ligands Based on the Scaffold

The this compound framework can be systematically modified to generate a library of both chiral and achiral ligands. The inherent modularity of this scaffold allows for fine-tuning of ligand properties to suit specific catalytic transformations.

Achiral Ligands: For reactions such as cross-coupling, the focus of ligand design is often on optimizing activity and stability. The pyrimidine moiety can be functionalized with various substituents to modulate the ligand's electronic and steric properties. For instance, the introduction of bulky groups at positions ortho to the coordinating nitrogen atoms can enhance catalyst stability and influence selectivity. The ether and hydroxyl functionalities can also be modified to alter solubility and secondary coordination interactions.

Chiral Ligands: The development of chiral ligands is paramount for asymmetric catalysis. The this compound scaffold can be rendered chiral through several strategies. One common approach is the introduction of a chiral center in the ethanol (B145695) side chain. For example, enantiomerically pure derivatives can be synthesized from chiral epoxides, leading to ligands that can induce asymmetry in metal-catalyzed reactions. Another strategy involves the attachment of a known chiral auxiliary to the pyrimidine ring. The principles of C2 symmetry, which have been successful in the design of many "privileged ligands," can also be applied by dimerizing the pyrimidine scaffold through a chiral linker. pnas.orgpnas.org

Below is a table summarizing potential modifications for ligand design based on the this compound scaffold:

| Ligand Type | Design Strategy | Potential Applications |

| Achiral | Substitution on the pyrimidine ring (e.g., alkyl, aryl groups) | Cross-coupling reactions |

| Modification of the ethanol side chain (e.g., etherification, esterification) | Hydrogenation, hydroformylation | |

| Chiral | Introduction of a stereocenter in the ethanol side chain | Asymmetric hydrogenation |

| Attachment of a chiral auxiliary to the pyrimidine ring | Asymmetric allylic alkylation | |

| Dimerization of the scaffold with a chiral linker | Enantioselective cyclization |

Investigation of Ligand-Metal Coordination Modes

The coordination of pyrimidine-based ligands to transition metals can occur through one or both of the nitrogen atoms. researchgate.net The specific coordination mode is influenced by the steric and electronic environment of the ligand, the nature of the metal, and the reaction conditions. In the case of this compound derivatives, the hydroxyl group can also play a crucial role in coordination. It can act as a hemilabile ligating group, coordinating to the metal center and then dissociating to open up a coordination site for substrate binding. This hemilability can be advantageous in catalytic cycles.

Furthermore, the hydroxyl group can act as a directing group, bringing the metal catalyst into close proximity to a specific C-H bond for functionalization. nih.govacs.orgresearchgate.netresearchgate.net This has been demonstrated in palladium-catalyzed C-H olefination where a remote alcohol directing group facilitated the reaction. nih.gov Theoretical studies using DFT calculations can provide valuable insights into the electronic structure, reactivity, and ligand properties of such pyrimidine-derived ligands and their metal complexes. acs.org

The following table outlines potential coordination modes and their implications for catalysis:

| Coordination Mode | Implication for Catalysis |

| Monodentate (via one pyrimidine nitrogen) | Provides a single point of attachment, allowing for greater flexibility around the metal center. |

| Bidentate (via both pyrimidine nitrogens) | Forms a stable chelate ring, which can enhance catalyst stability. This is more likely if the metal can bridge the N1 and N3 positions. |

| Bidentate (via one pyrimidine nitrogen and the hydroxyl oxygen) | Creates a chelating ligand that can influence the stereochemistry and reactivity of the metal center. The hemilabile nature of the M-O bond can be beneficial. |

| Bridging (ligand coordinates to two metal centers) | Can lead to the formation of bimetallic catalysts with unique reactivity. |

Potential in Organocatalysis

The functional groups present in this compound also suggest its potential as a scaffold for the development of novel organocatalysts. Organocatalysis offers a complementary approach to metal catalysis, often with advantages in terms of cost, toxicity, and air/moisture sensitivity.

Utilizing the Pyrimidine Nitrogen or Hydroxyl Oxygen for Catalytic Activation

The nitrogen atoms of the pyrimidine ring are basic and can act as Lewis bases to activate substrates. For instance, they can deprotonate pro-nucleophiles or activate carbonyl compounds towards nucleophilic attack. The hydroxyl group, on the other hand, can function as a Brønsted acid or a hydrogen bond donor. This dual functionality is a hallmark of many effective bifunctional organocatalysts.

The pyrimidine nitrogen can be protonated to form a pyrimidinium ion, which can act as a Brønsted acid catalyst. Alternatively, the basicity of the nitrogen atoms can be harnessed in reactions that require a mild base. The hydroxyl group can participate in hydrogen bonding with substrates, thereby activating them and controlling their orientation in the transition state.

Development of New Organocatalytic Systems

By modifying the this compound scaffold, new organocatalytic systems can be designed. For example, attaching a primary or secondary amine to the pyrimidine ring could lead to the development of enamine or iminium ion catalysts. The hydroxyl group could be used to direct these catalytic transformations or to participate in synergistic catalysis.

The combination of a Lewis basic pyrimidine nitrogen and a hydrogen-bond-donating hydroxyl group within the same molecule could lead to bifunctional organocatalysts capable of promoting a variety of asymmetric reactions. The development of such catalysts based on the this compound scaffold represents a promising area for future research.

The table below presents potential organocatalytic activation modes for derivatives of this compound:

| Catalytic Moiety | Activation Mode | Potential Reactions |

| Pyrimidine Nitrogen | Lewis Base Catalysis (e.g., deprotonation) | Michael addition, aldol (B89426) reaction |

| Brønsted Acid Catalysis (after protonation) | Friedel-Crafts reaction, acetalization | |

| Hydroxyl Oxygen | Hydrogen Bond Donor | Diels-Alder reaction, enantioselective protonation |

| Brønsted Acid Catalysis | Ring-opening reactions of epoxides | |

| Bifunctional | Synergistic activation by N and OH groups | Asymmetric aldol and Mannich reactions |

Future Directions and Emerging Research Avenues for 2 Pyrimidin 5 Yloxy Ethanol

Development of Novel Retrosynthetic Strategies

Traditional synthetic routes to 2-(pyrimidin-5-yloxy)ethanol often rely on classical methods such as the Williamson ether synthesis. However, these approaches can be limited by factors including harsh reaction conditions, modest yields, and the generation of significant waste. The future of its synthesis lies in the development of more efficient, sustainable, and atom-economical retrosynthetic strategies.

Table 1: Comparison of Potential Novel Retrosynthetic Strategies

| Retrosynthetic Strategy | Potential Advantages | Key Research Challenges |

| Earth-Abundant Metal-Catalyzed C-O Coupling | Lower cost, reduced environmental impact, high functional group tolerance. | Catalyst development for high reactivity and selectivity with the pyrimidine (B1678525) core. |

| Direct C-H Etherification | High atom economy, reduced number of synthetic steps, access to novel derivatives. | Achieving high regioselectivity at the C5 position of the pyrimidine ring. |

| Biocatalytic Synthesis | High selectivity under mild conditions, environmentally benign (aqueous media). | Enzyme discovery and engineering for specific substrate recognition and stability. |

| Deconstruction-Reconstruction | Access to diverse heterocyclic analogues from a common intermediate. nih.gov | Development of mild conditions for ring-opening and closing sequences. |

Exploration of Uncharted Reactivity Pathways

The known reactivity of this compound is primarily centered on its terminal hydroxyl group. However, the molecule possesses multiple reactive sites—the pyrimidine ring, the ether linkage, and the aliphatic chain—whose full chemical potential has yet to be explored.

Future investigations will likely delve into the selective functionalization of the pyrimidine core. While pyrimidines are often considered electron-deficient, modern methodologies such as photoredox catalysis and directed metallation could unlock novel C-H functionalization pathways at the C2, C4, or C6 positions. nih.gov This would enable the introduction of a wide array of substituents, rapidly generating analogues for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The ether linkage, typically stable, could also be a target for novel transformations. The development of selective ether cleavage or rearrangement reactions could provide access to different classes of pyrimidine derivatives. Additionally, the aliphatic bridge offers a site for functionalization through radical-based or enzymatic reactions, leading to compounds with altered solubility, polarity, and pharmacokinetic properties.

Integration with Advanced Flow Chemistry and Microreactor Technologies

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.govmdpi.com The synthesis of this compound and its derivatives is an ideal candidate for integration with these advanced technologies.

Table 2: Batch vs. Flow Chemistry for Synthesis of this compound Derivatives

| Feature | Batch Processing | Flow Chemistry |

| Heat & Mass Transfer | Limited by vessel size, potential for hotspots. | Superior due to high surface-area-to-volume ratio. mdpi.com |

| Safety | Higher risk with exothermic reactions or hazardous reagents. | Inherently safer due to small reaction volumes. mdpi.com |

| Scalability | Often requires re-optimization of conditions. | Straightforward by extending run time or parallelization ("scaling out"). nih.govmdpi.com |

| Process Control | Less precise, manual or semi-automated. | Precise, real-time monitoring and automated control. nih.gov |

| Multi-step Synthesis | Requires isolation/purification at each step. | Can be coupled for continuous, uninterrupted synthesis. mdpi.com |

Machine Learning and AI-Driven Discovery in Synthetic and Materials Applications

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and materials discovery by offering powerful predictive capabilities. preprints.org These data-driven tools can significantly accelerate the research and development pipeline for compounds like this compound. preprints.orgijsat.org

Table 3: Applications of AI/ML in this compound Research

| Application Area | AI/ML Tool | Specific Function |

| Synthetic Route Design | Retrosynthesis Algorithms | Propose novel, efficient, and cost-effective synthetic pathways. |

| Reaction Optimization | Bayesian Optimization, Random Forest Models | Predict optimal reaction conditions (temperature, catalyst, etc.) to maximize yield and minimize byproducts. preprints.org |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Predict biological activity, toxicity, and pharmacokinetic properties of new derivatives. mdpi.com |

| Materials Discovery | Generative Models | Design novel materials based on the this compound scaffold with targeted electronic or physical properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.